molecular formula C17H13N3O3S B2580156 N-(1-(thiophene-2-carbonyl)indolin-6-yl)isoxazole-5-carboxamide CAS No. 1209756-15-9

N-(1-(thiophene-2-carbonyl)indolin-6-yl)isoxazole-5-carboxamide

Cat. No. B2580156
CAS RN: 1209756-15-9
M. Wt: 339.37
InChI Key: LGAMQNYYHKDOIY-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a similar compound, “N-(1-(thiophene-2-carbonyl)indolin-6-yl)propionamide”, has been analyzed. It contains 39 bonds in total, including 23 non-H bonds, 13 multiple bonds, 3 rotatable bonds, 2 double bonds, 11 aromatic bonds, 2 five-membered rings, 1 six-membered ring, 1 nine-membered ring, 1 secondary amide (aliphatic), 1 tertiary amide (aromatic), and 1 Thiophene .

Scientific Research Applications

Novel Antiviral Compounds

Research on indole N-acyl and N-carbamic esters as potential water-soluble precursors for antiviral applications suggests that related compounds might be explored for their antiviral properties. These derivatives have shown high activity against influenza and Coxsackie B1 viruses, indicating a potential application in the development of treatments for respiratory infections (Harnden et al., 1979).

Photocyclization and Heterocyclic Synthesis

Research into the photocyclization of chloro-N-(3-phenanthryl)thieno[2,3-b]thiophene-2-carboxamide to yield novel polycyclic heterocyclic ring systems suggests applications in the synthesis of complex organic molecules. This process could be useful in the design and synthesis of new materials with specific electronic or photophysical properties (Luo et al., 1997).

Anticancer Activity

A study on the synthesis and in-vitro evaluation of 5-(2′-indolyl)thiazoles for their cytotoxicity against human cancer cell lines indicates that compounds with indole and thiazole moieties can exhibit encouraging anticancer activity. This suggests potential applications in the development of new anticancer agents (Vaddula et al., 2016).

Antimicrobial Activity

Research on the synthesis of thiophenyl pyrazoles and isoxazoles adopting 1,3-dipolar cycloaddition methodology revealed compounds with potential antibacterial and antifungal activities. This implies applications in the development of new antimicrobial agents for treating infections (Sowmya et al., 2018).

properties

IUPAC Name

N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O3S/c21-16(14-5-7-18-23-14)19-12-4-3-11-6-8-20(13(11)10-12)17(22)15-2-1-9-24-15/h1-5,7,9-10H,6,8H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGAMQNYYHKDOIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=C1C=CC(=C2)NC(=O)C3=CC=NO3)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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